2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a phenyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylsulfanyl Phenyl Group: This step involves the reaction of a suitable phenyl derivative with a methylsulfanyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can be employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced tetrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The chlorophenyl and methylsulfanyl phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
- **2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHOXY)PHENYL]ACETAMIDE
- **2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(ETHYLSULFANYL)PHENYL]ACETAMIDE
Uniqueness
The presence of the methylsulfanyl group in 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE distinguishes it from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-14-8-3-2-7-13(14)18-15(23)10-22-20-16(19-21-22)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
GMKBVXYRXMYZQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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